2,4-Difluoro-3-(trifluoromethyl)pyridine
Description
Overview of Fluorinated Pyridines in Modern Chemistry
Fluorinated pyridines have emerged as a cornerstone of modern medicinal and agricultural chemistry, representing one of the most significant classes of organofluorine compounds in contemporary chemical research. The incorporation of fluorine atoms into pyridine rings fundamentally alters the electronic properties, metabolic stability, and biological activity of these heterocyclic systems. Research has demonstrated that fluorine substitution exerts profound influence on the electronic structures, ionization behaviors, and vibrational dynamics of pyridine systems, enabling precise tuning of molecular properties. The strategic placement of fluorine atoms can selectively stabilize nitrogen lone pairs and π orbitals in pyridine rings, significantly affecting valence orbital energies and overall molecular reactivity.
The pharmaceutical industry has recognized the exceptional value of fluorinated pyridines, with nitrogen-containing heterocycles present in approximately fifty-nine percent of all small-molecule drugs approved by regulatory agencies. The combination of fluorine substituents and nitrogen heterocycles has proven particularly attractive to pharmaceutical and agricultural researchers due to the unique properties that emerge from this molecular architecture. Fluorinated compounds typically exhibit increased hydrophobicity, enhanced chemical and oxidative resistance, and improved thermal stability compared to their non-fluorinated counterparts. These properties arise from the distinctive characteristics of the carbon-fluorine bond, including its high polarity, small atomic radius, and the large electronegativity of fluorine.
The development of synthetic methodologies for accessing fluorinated pyridines has evolved significantly over recent decades. Traditional fluorination pathways such as electrophilic and nucleophilic substitution have offered limited access to fluorinated pyridines, particularly those with multiple fluorine substituents. Consequently, researchers have developed alternative strategies including direct fluorination methods, dearomatization-hydrogenation processes, and metal-catalyzed transformations to access these valuable building blocks. The reactivity patterns of fluorinated pyridines often differ markedly from their parent compounds, with the electron-withdrawing nature of fluorine substituents activating certain positions toward nucleophilic attack while deactivating others.
Historical Context and Discovery of this compound
The development of highly fluorinated pyridine derivatives like this compound emerged from broader advances in organofluorine chemistry that gained momentum throughout the twentieth century. The systematic exploration of fluorinated heterocycles began in earnest following the recognition of fluorine's unique ability to modulate molecular properties without dramatically altering molecular size. Early work in direct fluorination of pyridines, as exemplified by research on substituted pyridine fluorination using elemental fluorine gas, established foundational methodologies for introducing fluorine atoms into aromatic nitrogen heterocycles.
The synthetic challenges associated with introducing multiple fluorine substituents, particularly trifluoromethyl groups, into pyridine rings drove the development of specialized fluorination techniques. Research into the direct fluorination of substituted pyridines demonstrated that pyridine compounds could be effectively fluorinated at the 2-ring position using diluted fluorine gas under controlled temperature conditions. These early studies revealed that alkyl-substituted pyridines could serve as suitable substrates for direct fluorination reactions, typically carried out at temperatures ranging from twenty-five degrees Celsius to negative forty degrees Celsius.
The evolution toward more complex fluorinated pyridines, including those bearing trifluoromethyl substituents, required advances in both synthetic methodology and understanding of regioselectivity patterns. The development of processes for producing fluorinated pyridine compounds with trifluoromethyl groups involved liquid-phase fluorination techniques using hydrogen fluoride as a fluorinating agent. These industrial-scale processes enabled the production of highly fluorinated pyridine derivatives with improved purity and yield compared to earlier methods.
Nomenclature, Synonyms, and Chemical Identity
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted pyridine derivatives. The compound's name indicates the presence of fluorine atoms at the 2- and 4-positions of the pyridine ring, with a trifluoromethyl group attached at the 3-position. This naming convention clearly communicates the substitution pattern and allows for unambiguous identification of the specific regioisomer among the various possible arrangements of these substituents.
Related compounds in this chemical family demonstrate the diversity of possible fluorination patterns achievable in pyridine systems. The closely related isomer 2,3-difluoro-4-(trifluoromethyl)pyridine has been characterized with the molecular formula C₆H₂F₅N and molecular weight of 183.08 grams per mole. This compound serves as a useful reference point for understanding the structure-property relationships within this class of fluorinated heterocycles. Chemical databases have assigned specific identification numbers to these compounds, with the 2,3-difluoro isomer bearing Chemical Abstracts Service number 1215034-77-7.
The physical properties of such highly fluorinated pyridines reflect their extensive fluorine substitution. For the 2,3-difluoro-4-(trifluoromethyl)pyridine isomer, experimental data indicates a boiling point range of approximately eighty-two to eighty-four degrees Celsius at 400 Torr pressure. The predicted density of this compound is approximately 1.469 grams per cubic centimeter, reflecting the significant mass contribution of the multiple fluorine atoms. These physical characteristics provide insights into the expected properties of related compounds in this chemical series.
Properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIMONQIXRBKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents . Another approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The vapor-phase reaction method is one such approach, where the compound is synthesized under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Agrochemical Applications
Herbicides Development:
The compound serves as a crucial intermediate in the synthesis of herbicides. For instance, it is utilized in the production of pyridyloxyphenoxy alkanoic acids, which exhibit significant herbicidal activity . The presence of fluorine atoms enhances the biological activity of these compounds, making them more effective against a broader range of weeds.
Case Study: Fluazinam
Fluazinam, a fungicide derived from 2,4-difluoro-3-(trifluoromethyl)pyridine, demonstrates superior efficacy against various fungal pathogens compared to traditional fungicides. It disrupts the respiration processes in fungi, showcasing the compound's potential in crop protection .
Pharmaceutical Applications
The compound is also being explored for its role in pharmaceutical development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug design.
Case Study: Clinical Trials
Several derivatives containing the trifluoromethylpyridine structure are currently undergoing clinical trials for their therapeutic potential. These compounds are being evaluated for their efficacy in treating various diseases due to their improved pharmacokinetic profiles .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity to target proteins, leading to increased potency and selectivity. This compound can inhibit or activate various enzymes and receptors, depending on its structural modifications .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : The -CF₃ group at position 3 in the target compound enhances electrophilic substitution reactivity compared to its positional isomer with -CF₃ at position 5 .
- Lipophilicity : Chlorinated analogs (e.g., 3,4-dichloro-2-CF₃-pyridine) exhibit higher logP values, favoring membrane permeability in pesticidal applications .
- Solubility : Methoxy-substituted derivatives (e.g., 2-methoxy-4-CF₃-pyridine) show improved aqueous solubility, making them preferable in pharmaceutical design .
Insecticidal and Nematocidal Activity
- For example, derivatives like 2-(trifluoromethylpyridin-2-yl)-1,3,4-oxadiazoles exhibit potent insecticidal activity (e.g., 63.3% inhibition against Meloidogyne incognita at 100 µg/mL) .
- Analog Comparison :
Research Findings and Trends
- Agrochemicals : Trifluoromethylpyridines are prioritized for developing next-generation pesticides, with 27 commercialized variants .
- Drug Design : Fluorine and -CF₃ groups optimize pharmacokinetic profiles (e.g., metabolic stability, bioavailability) but require balancing with solubility .
- Synthetic Challenges : Dehydration reactions involving -CF₃-substituted pyridines (e.g., synthesis of bis-pyrazolines) demand precise conditions (e.g., thionyl chloride/pyridine at 80°C) .
Biological Activity
2,4-Difluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHFN
Molecular Weight: 179.07 g/mol
IUPAC Name: this compound
The compound features two fluorine atoms at the 2nd and 4th positions and a trifluoromethyl group at the 3rd position on the pyridine ring. This unique structure contributes to its biological activity by enhancing binding affinity to target proteins due to the electronegative nature of fluorine atoms.
The mechanism of action for this compound involves interactions with specific molecular targets, which can lead to the inhibition or activation of various enzymes and receptors. The presence of the trifluoromethyl group significantly increases its potency and selectivity in biological systems by improving lipophilicity and metabolic stability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, trifluoromethyl-substituted pyridines have been shown to interfere with respiratory biochemistry in fungi, leading to enhanced fungicidal activity compared to other halogenated derivatives .
Pharmacological Applications
- Drug Discovery:
- Enzyme Inhibition:
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Study on Anticancer Activity: A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC values were determined through MTT assays, showing effective inhibition of cell proliferation .
- High-Throughput Screening: Another research effort employed high-throughput screening to identify potential inhibitors of specific targets such as BCAT1/2. Compounds derived from this pyridine exhibited promising activity against these targets, suggesting their utility in further drug development .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-difluoro-3-(trifluoromethyl)pyridine, and how can reaction conditions be tailored to improve yield?
- Methodology : Palladium-catalyzed C–H bond arylation is a key method, as demonstrated in cross-coupling reactions using boronic acids (e.g., (2,4-difluorophenyl)boronic acid) with chloro(trifluoromethyl)pyridines. Optimizing solvent systems (e.g., toluene/MeOH/water mixtures), temperature (110°C), and catalysts (e.g., PdCl(C3H5)(dppb)) can achieve yields >80% . Regioselectivity challenges in trifluoromethylated pyridines can be addressed using meta-directing groups or computational pre-screening .
Q. How can NMR and HRMS be effectively utilized to confirm the structure and purity of fluorinated pyridine derivatives?
- Methodology :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., ) to confirm fluorine substitution patterns. For example, δF values at -106.14 ppm (dd) and -111.50 ppm (d) in CDCl3 distinguish adjacent vs. distal fluorine atoms .
- HRMS : Use high-resolution mass spectrometry (e.g., FTMS+ESI) to validate molecular formulas. For example, [C12H9F2NO2S+H]+ requires a calculated mass of 270.03948 .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodology : The compound serves as a precursor for bioactive molecules targeting neurological and inflammatory pathways. Functionalization at the 3-position (e.g., sulfonylation or amination) enhances binding to enzymes like kinases or proteases. Biological activity is assessed via in vitro assays (e.g., IC50 measurements) and molecular docking studies .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of trifluoromethylpyridines in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model charge distribution and frontier orbitals. Fluorine’s electron-withdrawing effect increases electrophilicity at the 2- and 4-positions, favoring nucleophilic attack or Suzuki-Miyaura couplings. Experimental validation via Hammett σ constants correlates substituent effects with reaction rates .
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
- Methodology :
- Directed C–H Activation : Use directing groups (e.g., sulfonyl or pyridyl) to steer functionalization to specific sites.
- Computational Screening : Predict reactive sites using Fukui indices or electrostatic potential maps .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and catalyst loading to favor desired regioisomers .
Q. How can photophysical properties of iridium(III) complexes derived from trifluoromethylpyridines be tuned for OLED applications?
- Methodology : Incorporate this compound into cyclometalating ligands for Ir(III) complexes. Emission wavelength (λmax) is modulated by ligand π-conjugation and fluorine’s inductive effects. Photoluminescence quantum yields (PLQY) are measured using integrating spheres, with blue-emitting complexes achieving EQEs up to 33.5% .
Q. What role does the trifluoromethyl group play in enhancing metabolic stability of pyridine-based drug candidates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
